Abbv-167

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1351456-78-4 |

|---|---|

Molecular Formula |

C46H53ClN7O11PS |

Molecular Weight |

978.4 g/mol |

IUPAC Name |

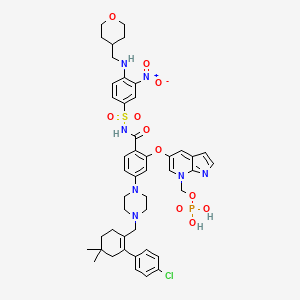

[5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C46H53ClN7O11PS/c1-46(2)15-11-34(40(26-46)32-3-5-35(47)6-4-32)28-51-17-19-52(20-18-51)36-7-9-39(43(24-36)65-37-23-33-12-16-48-44(33)53(29-37)30-64-66(58,59)60)45(55)50-67(61,62)38-8-10-41(42(25-38)54(56)57)49-27-31-13-21-63-22-14-31/h3-10,12,16,23-25,29,31,49H,11,13-15,17-22,26-28,30H2,1-2H3,(H,50,55)(H2,58,59,60) |

InChI Key |

CLQLTQZFOGFNCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN(C8=NC=CC8=C7)COP(=O)(O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ABBV-167 and the GARP-TGFβ Axis Targeted by AbbVie's ABBV-151

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action of AbbVie's compound ABBV-167. Initial inquiries regarding this compound and the GARP-TGFβ signaling pathway have revealed a common point of confusion. This document clarifies that this compound is a prodrug of venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and its primary function is to optimize the delivery of venetoclax.

Separately, this guide will delve into the mechanism of another AbbVie compound, ABBV-151 (livmoniplimab), which is a first-in-class monoclonal antibody that distinctively targets the Glycoprotein-A Repetitions Predominant (GARP)-Transforming Growth Factor-beta 1 (TGF-β1) complex. This comprehensive analysis will address the distinct therapeutic strategies and molecular interactions of both compounds.

Part 1: this compound - A Venetoclax Prodrug for Enhanced Oral Delivery

This compound is not a direct modulator of the GARP-TGFβ axis. Instead, it is a phosphate prodrug of venetoclax, a potent and selective BCL-2 inhibitor.[1] The core mechanism of this compound is to provide improved aqueous solubility and oral bioavailability, leading to the efficient in-vivo conversion to its active form, venetoclax.

Mechanism of Action of Venetoclax (the Active Form of this compound)

Venetoclax functions as a BH3-mimetic agent, targeting the anti-apoptotic protein BCL-2.[2] In many hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), the overexpression of BCL-2 is a key survival mechanism for cancer cells, allowing them to evade programmed cell death (apoptosis).[3][4]

The BCL-2 protein sequesters pro-apoptotic proteins, such as BIM, BID, and PUMA, preventing them from activating the intrinsic apoptotic pathway.[1] Venetoclax selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein, displacing these pro-apoptotic proteins.[5][6] The release of pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP).[5][6] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing apoptosis.[7]

Signaling Pathway of Venetoclax

References

- 1. What is the mechanism of Venetoclax? [synapse.patsnap.com]

- 2. Venetoclax - Wikipedia [en.wikipedia.org]

- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 6. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of ABBV-167: A Novel Venetoclax Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-167 is a phosphate prodrug of the potent B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed by AbbVie, this compound was designed to address the high pill burden associated with venetoclax, a consequence of its low aqueous solubility and the need for a high-fat meal to ensure adequate absorption. By transiently masking a hydroxyl group on venetoclax with a phosphate moiety, this compound achieves significantly enhanced aqueous solubility, enabling higher drug loading in a smaller tablet. Following oral administration, this compound undergoes rapid and efficient conversion to the active parent drug, venetoclax, in vivo. Clinical studies in healthy volunteers have demonstrated that this compound provides comparable venetoclax exposure to the commercial formulation, with the added advantages of a reduced food effect and a lower pill burden. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and key preclinical and clinical data.

Introduction: The Rationale for a Venetoclax Prodrug

Venetoclax is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein BCL-2.[1] Its development revolutionized the treatment of certain hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] However, venetoclax's physicochemical properties present significant formulation challenges. It is a large, lipophilic molecule with very low aqueous solubility, falling into the "beyond rule of five" chemical space.[2][3] To overcome this, the commercial formulation of venetoclax is an amorphous solid dispersion, which enhances bioavailability but results in a large tablet size and a significant food effect, requiring administration with a high-fat meal.[4] This can lead to a high pill burden for patients, potentially impacting compliance.

To address these limitations, a prodrug strategy was employed. The primary objective was to develop a transiently modified version of venetoclax with improved aqueous solubility that would efficiently convert back to the active parent drug in the body. This approach led to the discovery and development of this compound, a phosphate prodrug of venetoclax.[4]

Discovery and Physicochemical Properties of this compound

The discovery of this compound involved the strategic placement of a phosphate group onto the venetoclax molecule. This modification dramatically increases the aqueous solubility of the compound, a key factor in enabling a higher drug load in a solid dosage form.[2][3]

Chemical Structure

This compound is chemically described as [5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate.[5]

Physicochemical Data

A comparison of the key physicochemical properties of venetoclax and this compound is summarized in the table below.

| Property | Venetoclax | This compound | Reference(s) |

| Molecular Weight ( g/mol ) | 868.4 | 978.4 | [2][5] |

| Polar Surface Area (Ų) | Not explicitly stated | 246.58 | [2] |

| LogD (pH 7.4) | High (not specified) | 0.96 | [2] |

| Aqueous Solubility | Negligible | Significantly Increased | [4] |

Mechanism of Action and BCL-2 Signaling Pathway

This compound is a prodrug and is pharmacologically inactive until it is converted to venetoclax. Venetoclax exerts its therapeutic effect by selectively binding to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.

In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from inducing cell death. Venetoclax mimics the action of these pro-apoptotic proteins, binding to the BH3-binding groove of BCL-2 with high affinity. This displaces the pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.

Figure 1: Simplified BCL-2 signaling pathway and the mechanism of action of venetoclax.

Preclinical Development

In Vitro and In Vivo Conversion

Preclinical studies in mice and dogs demonstrated that this compound is rapidly and extensively converted to venetoclax following both intravenous and oral administration.[4] This efficient in vivo conversion is crucial for a prodrug's success, ensuring that the active therapeutic agent reaches its target in sufficient concentrations.

Preclinical Pharmacokinetics

The pharmacokinetic profiles of this compound and the resulting venetoclax exposure were evaluated in mice and dogs. The data from these studies are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of this compound in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) |

| 10 | 1,200 | 4 | 12,000 |

| 100 | 15,000 | 6 | 200,000 |

Table 2: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of this compound in Dogs

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) |

| 1 | 200 | 2 | 1,500 |

| 10 | 2,500 | 4 | 25,000 |

Clinical Development

A Phase 1, open-label, randomized, crossover study was conducted in healthy female subjects to evaluate the pharmacokinetics, safety, and food effect of this compound compared to the commercial venetoclax formulation.

Clinical Pharmacokinetics

The study demonstrated that a single oral dose of this compound, administered as either a solution or a tablet, resulted in comparable venetoclax exposure to the commercial venetoclax tablet.[4] Importantly, this compound exhibited a significantly reduced food effect.[4]

Table 3: Geometric Mean Pharmacokinetic Parameters of Venetoclax Following Administration of Venetoclax Tablet or this compound as a Solution or Tablet in Healthy Volunteers

| Formulation | Condition | N | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) |

| Venetoclax Tablet | Fasting | 12 | 237 | 7.9 | 4030 |

| Venetoclax Tablet | High-Fat Meal | 12 | 1140 | 5.9 | 20100 |

| This compound Solution | Fasting | 11 | 938 | 4.0 | 12400 |

| This compound Tablet | Fasting | 11 | 754 | 4.5 | 11100 |

| This compound Tablet | High-Fat Meal | 12 | 1180 | 5.0 | 19600 |

Safety and Tolerability

In the Phase 1 study, this compound was generally well-tolerated, with a safety profile consistent with that of venetoclax.[4]

Experimental Protocols

Synthesis of this compound (Conceptual Outline)

The synthesis of this compound involves the chemical modification of venetoclax. A detailed, step-by-step protocol for the large-scale GMP synthesis is proprietary to AbbVie. However, a general conceptual workflow is as follows:

Figure 2: Conceptual workflow for the synthesis of this compound.

BCL-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of venetoclax (derived from this compound) to the BCL-2 protein.

Materials:

-

Recombinant human BCL-2 protein

-

Biotinylated BIM BH3 peptide

-

Europium-labeled anti-GST antibody (or other suitable donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

384-well microplates

-

Test compound (venetoclax)

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the BCL-2 protein, biotinylated BIM peptide, and the test compound dilutions.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate for another specified period (e.g., 30 minutes).

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Experimental workflow for the BCL-2 TR-FRET binding assay.

In Vivo Efficacy Studies in Xenograft Models

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

Tumor Cell Implantation:

-

Culture a BCL-2-dependent human tumor cell line (e.g., a CLL or AML cell line).

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

Drug Administration and Monitoring:

-

Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, venetoclax, this compound).

-

Administer the drugs orally at the desired dose and schedule.

-

Measure tumor volume (e.g., with calipers) and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Logical Relationship: The Prodrug Advantage

The development of this compound exemplifies a successful prodrug strategy to overcome the limitations of a potent but poorly soluble parent drug. The logical relationship between the properties of venetoclax, the modifications in this compound, and the resulting clinical benefits is illustrated below.

Figure 4: Logical flow diagram illustrating the advantages of the this compound prodrug approach.

Conclusion

The discovery and development of this compound represent a significant advancement in the formulation and delivery of the BCL-2 inhibitor venetoclax. By employing a phosphate prodrug strategy, AbbVie has successfully addressed the challenges of low aqueous solubility and high pill burden associated with the parent drug. This compound demonstrates efficient conversion to venetoclax in vivo, providing comparable therapeutic exposure with the added benefits of a reduced food effect and improved patient convenience. This case study serves as a valuable example for drug development professionals facing similar challenges with "beyond rule of five" molecules, highlighting the potential of prodrug approaches to optimize the clinical utility of potent therapeutic agents.

References

- 1. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Supplementary Data from Expanding the Repertoire for “Large Small Molecules”: Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers (2023) [scispace.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

ABBV-167 and the BCL-2 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on the BCL-2 inhibition pathway. It details the molecular interactions, downstream signaling events, and the methodologies used to characterize this therapeutic approach. Quantitative data from preclinical and clinical studies are summarized to provide a consolidated resource for researchers in oncology and drug development.

Introduction to this compound and BCL-2 Inhibition

This compound was developed to improve upon the pharmaceutical properties of its active form, venetoclax. As a phosphate prodrug, this compound exhibits significantly increased water solubility, which allows for high drug loading in tablets and potentially reduces the pill burden for patients.[1][2] Following oral administration, this compound is rapidly and efficiently converted to venetoclax in vivo.[3][4][5][6]

The therapeutic target, BCL-2, is a key anti-apoptotic protein that is frequently overexpressed in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][7] This overexpression allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and resistance to conventional therapies.[7] Venetoclax, the active metabolite of this compound, is a BH3 mimetic that restores the natural process of apoptosis in these malignant cells.[7]

The BCL-2 Inhibition Pathway

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK), anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1), and BH3-only proteins (e.g., BIM, PUMA, BAD) that act as sensors of cellular stress.

Under normal physiological conditions, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic BH3-only proteins, preventing them from activating the effector proteins BAX and BAK. In cancer cells with BCL-2 overexpression, this balance is shifted towards survival.

Venetoclax acts by binding with high affinity to the BH3-binding groove of the BCL-2 protein.[8] This action displaces pro-apoptotic BH3-only proteins, such as BIM.[8] The liberated BIM is then free to activate BAX and BAK, which subsequently oligomerize and insert into the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of caspases, ultimately executing apoptosis.[2][9]

Quantitative Data

The efficacy of venetoclax, the active form of this compound, has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical In Vitro Cytotoxicity of Venetoclax

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| Hairy Cell Leukemia (HCL) primary cells | Hairy Cell Leukemia | Significant cell death at 0.1 µM and 1 µM | [10] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Varies by cell line | [11] |

| Chronic Lymphocytic Leukemia (CLL) primary cells | Chronic Lymphocytic Leukemia | IC50 of 143 nM | |

| KB-3-1 | Cervical Carcinoma | ~10 µM | |

| KB-C2 (ABCB1-overexpressing) | Cervical Carcinoma | >100 µM |

Table 2: Preclinical In Vivo Efficacy of Venetoclax

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| AML PDX Mouse Model | Acute Myeloid Leukemia | Venetoclax (30 mg/kg) + Chidamide + Azacitidine | Intensively reduced leukemia burden and improved prognosis | [3] |

| DoHH-2 Xenograft Mouse Model | Diffuse Large B-cell Lymphoma | Venetoclax (100 mg/kg) + Eltanexor | Inhibited tumor growth and prolonged survival | [12] |

| pBIC Mouse Model | MYC/BCL2 Double-Expressor DLBCL | Venetoclax (250 µg) + anti-CD20 mAb | Significantly extended overall survival | [13] |

| AML PDX Mouse Model | Acute Myeloid Leukemia | Venetoclax + Daratumumab | Slower tumor progression and reduced leukemia growth | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the BCL-2 inhibition pathway.

Western Blotting for BCL-2 Family Proteins

This protocol is used to detect the expression levels of BCL-2 family proteins in cell lysates.

1. Protein Sample Preparation:

-

Culture cells under desired conditions (e.g., with or without venetoclax treatment).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.[8]

2. SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane. Wet transfer at 70V for 30 minutes to 3 hours at 4°C is recommended.[8]

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies specific for BCL-2 family members (e.g., BCL-2, BIM, MCL-1) overnight at 4°C.

-

Wash the membrane three times with TBST.[8]

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

BH3 Profiling

BH3 profiling is a functional assay to determine a cell's dependence on anti-apoptotic BCL-2 family proteins for survival.

1. Cell Preparation:

-

Isolate primary tumor cells or use cultured cell lines.

-

Plate cells in a 96-well or 384-well plate at a concentration of 20,000 cells/well.[14]

2. Treatment with BH3 Mimetics:

-

Treat cells with a panel of BH3 mimetics at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 4 hours.[14] The toolkit can include venetoclax (BCL-2 specific), AZD-5991 (MCL-1 specific), and A-1155463 (BCL-xL specific).[14]

3. Apoptosis Detection:

-

Stain cells with Annexin V and a viability dye (e.g., 7-AAD or Zombie Aqua Dye).[1][14]

-

Alternatively, for permeabilized cells, after treatment with BH3-only peptides, fix the cells and stain for cytochrome c release.[15]

4. Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the percentage of apoptotic cells (Annexin V positive) or cells that have undergone MOMP (cytochrome c negative) in response to each BH3 mimetic.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the direct binding affinity and kinetics of small molecules to their protein targets.

1. Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface.

-

Immobilize recombinant BCL-2 protein onto the sensor chip surface.[16]

2. Analyte Binding:

-

Prepare a series of dilutions of venetoclax (the analyte) in running buffer.

-

Inject the analyte solutions over the sensor surface containing the immobilized BCL-2.[16]

-

Monitor the change in refractive index in real-time to observe association and dissociation.

3. Data Analysis:

-

Use a 1:1 kinetic binding model to analyze the sensorgram data.[17]

-

Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound represents a significant advancement in the formulation of BCL-2 inhibitors, offering a more patient-friendly alternative to venetoclax with improved pharmaceutical properties. Its mechanism of action, through the potent and selective inhibition of BCL-2 by its active metabolite venetoclax, effectively restores the apoptotic pathway in cancer cells dependent on BCL-2 for survival. The experimental protocols and quantitative data presented in this guide provide a valuable resource for the scientific community to further explore and build upon the therapeutic potential of BCL-2 inhibition in oncology.

References

- 1. BH3 profiling [bio-protocol.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 9. Activity of eftozanermin alfa plus venetoclax in preclinical models and patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Sensitivity to Venetoclax and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamic BH3 profiling [bio-protocol.org]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. reactionbiology.com [reactionbiology.com]

Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)

Disclaimer: Publicly available information distinguishes between two AbbVie development candidates designated ABBV-167. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Met-directed antibody-drug conjugate (ADC) for oncology. The second is a phosphate prodrug of the BCL-2 inhibitor Venetoclax.[1][2][3][4] This document focuses on Telisotuzumab Vedotin , as its mechanism of action aligns more closely with the technical requirements of the prompt, including signaling pathways. Detailed proprietary preclinical toxicology reports for Telisotuzumab Vedotin are not publicly available; this guide synthesizes information from published clinical trial data and pharmacological summaries.

Introduction and Mechanism of Action

Telisotuzumab vedotin (Teliso-V) is an antibody-drug conjugate (ADC) developed by AbbVie that targets c-Met, a receptor tyrosine kinase that is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[5][6] Aberrant c-Met activation is implicated in tumor development and progression.[7] Teliso-V is designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[5][8]

The compound consists of three main components:

-

Antibody: A humanized IgG1κ monoclonal antibody, telisotuzumab (also known as ABT-700), that specifically binds to the c-Met receptor on the surface of tumor cells.[9][10]

-

Payload: The small molecule monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[7]

-

Linker: A protease-cleavable valine-citrulline linker that connects the MMAE payload to the antibody.[7][10]

The mechanism of action begins with the antibody component binding to c-Met on expressing cells.[9] The ADC-receptor complex is then internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[5] Free MMAE disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptotic cell death.[7][9]

Signaling Pathway and Drug Delivery

The following diagram illustrates the targeted delivery and intracellular mechanism of action of Telisotuzumab Vedotin.

Caption: Mechanism of Action of Telisotuzumab Vedotin.

Summary of Preclinical Toxicology Findings

While specific IND-enabling toxicology reports are proprietary, information from public sources indicates that the toxicological profile of Teliso-V was evaluated in animals and was considered acceptable for human trials.[1][8] Key findings and anticipated toxicities are based on the individual components of the ADC and observations in clinical studies.

| Toxicological Finding / Area of Concern | Species / Context | Summary of Observation | Source(s) |

| Embryo-fetal Toxicity | Animal (Rat) | Based on the mechanism of its MMAE payload, Teliso-V can cause fetal harm. Administration of MMAE to pregnant rats resulted in embryo-fetal mortality and structural abnormalities at exposures similar to the recommended clinical dose. | [9] |

| On-Target Pharmacology | Animal (Mouse, Dog) | For the venetoclax prodrug also named this compound, repeat dosing in mice and dogs showed the expected on-target pharmacology. | [1] |

| General Tolerability | Clinical | In a Phase I study, Teliso-V was found to be well-tolerated at the recommended Phase 2 dose. | [8] |

| Class-Specific Toxicity (Payload) | Clinical | The toxicity profile is similar to other ADCs that use MMAE, such as brentuximab vedotin. Peripheral neuropathy is an expected class toxicity. | [8][11] |

| Observed Clinical Adverse Events | Human (Phase I/II) | The most common treatment-related adverse events (any grade) observed in clinical trials include peripheral sensory neuropathy, peripheral edema, fatigue, and nausea. Grade ≥3 peripheral sensory neuropathy has been reported. | [9][10][11][12] |

Experimental Protocols

Detailed preclinical protocols for Teliso-V are not publicly available. However, based on standard practices for ADC development and mentions in the literature, the following methodologies are representative of the studies conducted.

In Vivo Antitumor Activity Studies

-

Objective: To determine the efficacy of Teliso-V in reducing tumor growth in animal models.

-

Methodology:

-

Model System: Xenograft models using human tumor cell lines with varying levels of c-Met expression are implanted into immunocompromised mice.[8]

-

Dosing: Animals are treated with Teliso-V intravenously at various dose levels and schedules (e.g., once every 2 or 3 weeks).[10]

-

Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general measure of toxicity. At the end of the study, tumors may be excised for biomarker analysis (e.g., IHC for c-Met).

-

Control Groups: Vehicle control and potentially a non-targeting ADC control are included to demonstrate specificity.

-

General Toxicology Studies

-

Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in relevant animal species.

-

Methodology:

-

Species: Typically conducted in two species (a rodent, e.g., rat, and a non-rodent, e.g., cynomolgus monkey) in accordance with regulatory guidelines.

-

Dosing: Repeat-dose intravenous administration of Teliso-V for a defined period (e.g., 4 or 13 weeks).

-

Monitoring: Includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, coagulation, serum chemistry).

-

Pathology: At termination, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.

-

Preclinical Workflow Visualization

The diagram below outlines a typical workflow for the preclinical assessment of an antibody-drug conjugate like Telisotuzumab Vedotin.

Caption: General Preclinical Development Workflow for an ADC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Telisotuzumab vedotin used for? [synapse.patsnap.com]

- 6. Telisotuzumab vedotin: The first-in-class c-Met-targeted antibody-drug conjugate granted FDA accelerated approval for treatment of non-squamous non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ascopubs.org [ascopubs.org]

- 9. drugs.com [drugs.com]

- 10. Phase I Study of 2- or 3-Week Dosing of Telisotuzumab Vedotin, an Antibody–Drug Conjugate Targeting c-Met, Monotherapy in Patients with Advanced Non–Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

Unveiling the Preclinical Pharmacokinetic Profile of ABBV-167: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, in animal models. The development of this compound was aimed at improving the aqueous solubility of venetoclax and potentially reducing the pill burden for patients.[1][2][3] This document summarizes key pharmacokinetic parameters in mice and dogs, details the experimental methodologies employed in these studies, and visualizes the metabolic conversion and experimental processes.

Executive Summary

Preclinical studies in both mice and dogs demonstrate that this compound is characterized by high clearance and rapid and extensive conversion to its parent compound, venetoclax, following both intravenous (IV) and oral (PO) administration.[1] Circulating concentrations of the prodrug are minimal, with less than 1% remaining in circulation one hour after administration.[1] This efficient conversion allows for robust exposure to venetoclax, the pharmacologically active agent.

Quantitative Pharmacokinetic Data

The following tables summarize the single-dose pharmacokinetic parameters of this compound and the resulting venetoclax exposure in CD-1 mice and beagle dogs.

Table 1: Single-Dose Intravenous Pharmacokinetics of this compound and Venetoclax in Mouse and Dog

| Species | Analyte | Dose (mg/kg) | C₀ (ng/mL) | AUCinf (ng·h/mL) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) |

| Mouse | This compound | 1.1 | 1,200 | 130 | 150 | 2.8 | 0.22 |

| Venetoclax | 1.1 | - | 3,100 | - | - | 2.9 | |

| Dog | This compound | 0.57 | 1,300 | 61 | 160 | 1.2 | 0.11 |

| Venetoclax | 0.57 | - | 1,200 | - | - | 3.1 |

Data sourced from supplementary materials of a key publication.[1]

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Mouse and Dog

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) |

| Mouse | 5.7 | 16 | 0.25 | 13 |

| 34 | 110 | 0.25 | 69 | |

| 110 | 190 | 0.25 | 180 | |

| 170 | 220 | 0.25 | 250 | |

| Dog | 5.7 | 26 | 0.5 | 23 |

| 34 | 120 | 0.5 | 130 | |

| 110 | 260 | 1 | 400 |

Data sourced from supplementary materials of a key publication.[1]

Table 3: Single-Dose Oral Pharmacokinetics of Venetoclax (from this compound) in Mouse and Dog

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) |

| Mouse | 5.7 | 1,400 | 4 | 12,000 |

| 34 | 11,000 | 4 | 120,000 | |

| 110 | 20,000 | 8 | 350,000 | |

| 170 | 22,000 | 8 | 440,000 | |

| Dog | 5.7 | 1,100 | 2 | 8,000 |

| 34 | 5,100 | 4 | 56,000 | |

| 110 | 11,000 | 6 | 160,000 |

Data sourced from supplementary materials of a key publication.[1]

Experimental Protocols

The pharmacokinetic profiles of this compound were evaluated in single-dose studies across different species and routes of administration.[1]

Animal Models

-

Mouse: Male CD-1 mice were used for the pharmacokinetic studies.[1]

-

Dog: Male beagle dogs were utilized for these experiments.[1] All animal studies were conducted in accordance with approved institutional guidelines.[1]

Drug Formulation and Administration

-

Intravenous Administration:

-

In dogs, this compound was formulated in 5% dextrose in water (D5W) with 2.1 equivalents of sodium hydroxide and administered at a volume of 0.5 mL/kg.[2]

-

-

Oral Administration:

Sample Collection and Bioanalysis

-

Sample Collection: Blood samples were collected at predetermined time points following drug administration.[1]

-

Bioanalytical Method: Plasma concentrations of both this compound and venetoclax were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1] The lower limits of quantitation were established at 0.103 ng/mL for this compound and 2.14 ng/mL for venetoclax.[1]

Visualizations

Proposed Bioconversion of this compound

This compound is designed as a phosphate prodrug to enhance aqueous solubility. It is proposed to undergo rapid conversion to the active parent drug, venetoclax, primarily mediated by alkaline phosphatases in the intestinal lumen.[1][2]

Caption: Proposed bioconversion of this compound to venetoclax.

Experimental Workflow for Animal Pharmacokinetic Studies

The workflow for determining the pharmacokinetic profile of this compound in animal models follows a standardized process from drug preparation to data analysis.

References

An In-Depth Technical Guide to ABBV-167: A Phosphate Prodrug of the BCL-2 Inhibitor Venetoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-167 is an investigational phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Venetoclax has demonstrated significant efficacy in the treatment of various hematological malignancies; however, its low aqueous solubility and high molecular weight present formulation and patient pill burden challenges.[1][3] this compound was designed to overcome these limitations by dramatically increasing aqueous solubility, thereby enabling the development of high drug-load oral formulations.[1][4] Upon oral administration, this compound is efficiently converted to the active parent drug, venetoclax, in vivo.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a complex molecule synthesized through the alkylation of venetoclax with a phosphate-containing moiety.[1]

Chemical Structure:

A textual description based on the synthesis: this compound is formed by the alkylation of venetoclax at the N7 position with a phosphonooxymethyl group.[1]

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C46H53ClN7O11PS | [2] |

| Molecular Weight | 978.45 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | [2] |

| Aqueous Solubility | Dramatically improved relative to venetoclax; specific quantitative value not publicly available. A 1.13 mg/mL solution can be prepared in a neutral-pH buffered solution. | [1] |

| logD | Substantially lower than venetoclax | [1] |

| Polar Surface Area (PSA) | 246.58 Ų | [6] |

| pKa | Five measurable dissociation constants over a physiologically relevant pH range | [1] |

| Melting Point | Not publicly available |

Mechanism of Action and Signaling Pathway

As a prodrug, this compound is biologically inactive. Its therapeutic effect is realized upon conversion to venetoclax.

3.1 Conversion of this compound to Venetoclax

The proposed mechanism for the in vivo conversion of this compound to venetoclax involves enzymatic cleavage of the phosphate group, likely by alkaline phosphatases located in the intestinal lumen, to release the active drug, venetoclax, and formaldehyde.[6]

3.2 BCL-2 Signaling Pathway and Inhibition by Venetoclax

Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[7] In cancer cells, particularly hematological malignancies, the overexpression of BCL-2 allows malignant cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[7] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This disruption of the BCL-2/pro-apoptotic protein interaction liberates the pro-apoptotic proteins, which can then activate the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[7]

Caption: BCL-2 Signaling Pathway and Inhibition by Venetoclax.

Experimental Protocols

Detailed, step-by-step protocols for proprietary assays are often not fully disclosed in public literature. However, based on available information, the following outlines the methodologies for key experiments related to this compound and its active form, venetoclax.

4.1 Initial Synthesis of this compound

This protocol describes the initial laboratory-scale synthesis of this compound.[1]

-

Step 1: Dissolve venetoclax (1.2 g, 1.4 mmol/L) in acetonitrile (20 mL).

-

Step 2: Add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N, N-diisopropylethylamine (1.2 mL, 6.9 mmol/L) to the solution.

-

Step 3: Heat the mixture in a microwave synthesizer at 80°C for 1.5 hours.

-

Step 4: Concentrate the reaction mixture.

-

Step 5: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.

-

Step 6: Concentrate the residue.

-

Step 7: Purify the residue by reverse-phase chromatography, eluting with a gradient of 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield this compound as a trifluoroacetic acid salt.[1]

4.2 In Vitro Conversion of a Phosphate Prodrug (General Protocol)

A specific protocol for the in vitro conversion of this compound is not publicly available. However, a general approach to assess the conversion of a phosphate prodrug can be adapted. This typically involves incubation in a simulated biological fluid containing relevant enzymes.

-

Objective: To monitor the conversion of the prodrug to the active drug over time in the presence of enzymes like alkaline phosphatase.

-

Materials:

-

This compound stock solution

-

Simulated intestinal fluid (SIF) or other relevant biological matrix

-

Alkaline phosphatase (or other relevant enzymes)

-

Incubator (37°C)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a solution of this compound in a buffered solution (e.g., SIF).

-

Add alkaline phosphatase to the solution to initiate the enzymatic reaction.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a quenching solution to stop the enzymatic activity.

-

Analyze the samples by LC-MS/MS to quantify the concentrations of both this compound and the newly formed venetoclax.

-

Plot the concentration of this compound and venetoclax over time to determine the rate of conversion.

-

4.3 BCL-2 Binding Assay (General TR-FRET Protocol)

The binding affinity of the active form, venetoclax, to the BCL-2 protein can be assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The following is a general protocol that can be adapted.

Caption: Workflow for a BCL-2 TR-FRET Binding Assay.

Conclusion

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

The Conversion of ABBV-167: A Technical Guide to the Phosphate Prodrug of Venetoclax

For Immediate Release

This technical guide provides an in-depth analysis of the phosphate prodrug ABBV-167, focusing on its conversion to the active B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed to enhance the aqueous solubility of venetoclax and reduce patient pill burden, this compound demonstrates efficient and extensive conversion to its parent drug upon oral administration.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the core processes.

Executive Summary

Venetoclax, a cornerstone in the treatment of certain hematological malignancies, is characterized by low aqueous solubility, which necessitates a large tablet formulation and can lead to a significant food effect.[1][3] this compound was designed as a water-soluble phosphate prodrug to overcome these limitations.[1][2][3] Preclinical and clinical studies have confirmed that this compound is rapidly and almost completely converted to venetoclax in vivo, achieving robust drug exposure with a reduced food effect.[1] This guide will elaborate on the conversion mechanism, present the pharmacokinetic data from clinical trials, and detail the experimental protocols used in its evaluation.

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of Venetoclax After Administration of Venetoclax or this compound in Healthy Volunteers[1]

| Pharmacokinetic Parameter (units) | Venetoclax Tablet (Fasting, N=12) | This compound Solution (Fasting, N=11) | This compound Tablet (Fasting, N=11) | This compound Tablet (High-Fat Meal, N=12) |

| Cmax (ng/mL) | 1060 (38.8) | 1850 (36.2) | 1650 (44.2) | 1980 (29.8) |

| AUCinf (ng·h/mL) | 11900 (52.7) | 21400 (37.9) | 19200 (46.9) | 25900 (27.4) |

| Tmax (h) | 8.0 (4.0 - 12.0) | 4.0 (2.0 - 6.0) | 6.0 (4.0 - 12.0) | 8.0 (4.0 - 12.0) |

| t1/2z (h) | 25.7 (5.1) | 26.3 (4.4) | 25.5 (4.5) | 28.2 (5.3) |

Data are presented as geometric mean (%CV), except for Tmax which is median (min-max) and t1/2z which is harmonic mean (pseudo-SD).

Table 2: Preclinical Pharmacokinetics of this compound[1]

| Species | Route | Dose (mg/kg) | Time Post-Dose | % Prodrug Remaining in Circulation |

| Mouse | IV | 5 | 1 hour | < 1% |

| Dog | IV | 0.5 | 1 hour | < 1% |

Biochemical Conversion Pathway

This compound is designed to be cleaved by alkaline phosphatases, which are abundant in the intestinal lumen. This enzymatic action releases the active drug, venetoclax, and a phosphate moiety.

This compound Conversion Pathway

Experimental Protocols

This section details the methodologies for key experiments performed in the evaluation of this compound.

Initial Preparation of this compound[1]

-

Step 1: To a solution of venetoclax (1.2 g, 1.4 mmol/L) in acetonitrile (20 mL), add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N,N-diisopropylethylamine (1.2 mL, 6.9 mmol/L).

-

Step 2: Heat the mixture in a Biotage microwave synthesizer at 80°C for 1.5 hours.

-

Step 3: Concentrate the reaction mixture.

-

Step 4: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.

-

Step 5: Concentrate the residue.

-

Step 6: Purify the residue by reverse-phase chromatography, eluting with 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield this compound as a trifluoroacetic acid salt.

Preparation of Clinical Formulations of this compound[1]

-

Oral Solution:

-

Step 1: Prepare a neutral-pH buffered solution by dissolving dibasic sodium phosphate in water and mixing with dilute HCl to a target pH of approximately 7.5.

-

Step 2: Immediately prior to administration, add the this compound active pharmaceutical ingredient (API) to the buffered solution at a concentration of 1.13 mg/mL (free base equivalent).

-

Step 3: Stir until complete dissolution.

-

-

Immediate-Release (IR) Tablets:

-

Step 1: Wet granulate the this compound API with a binder, filler, and glidant in the presence of water using a high-shear mixer.

-

Step 2: Tray dry the granulation.

-

Step 3: Delump the dried granulation.

-

Step 4: Blend with a lubricant and a disintegrant.

-

Step 5: Compress the final blend into tablets using a high-speed tablet press with 7 mm round tooling. The target tablet weight was 172.5 mg, containing 113 mg of this compound (free base).

-

Clinical Bioavailability Study[1]

-

Study Design: An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.

-

Dosing Regimens:

-

Venetoclax 100 mg tablet under fasting conditions.

-

This compound (molar equivalent of 100 mg venetoclax) as an oral solution under fasting conditions.

-

This compound (molar equivalent of 100 mg venetoclax) as an IR tablet under fasting conditions.

-

This compound (molar equivalent of 100 mg venetoclax) as an IR tablet following a high-fat meal.

-

-

Pharmacokinetic Sampling:

-

Blood samples were collected in 3 mL K2EDTA tubes via venipuncture at the following time points: pre-dose (0 hour), and 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose in each study period.

-

-

Bioanalysis:

-

Plasma concentrations of venetoclax and this compound were determined using a validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method following liquid-liquid extraction.

-

The lower limits of quantitation were 2.14 ng/mL for venetoclax and 0.103 ng/mL for this compound.

-

Experimental Workflow Visualization

The workflow for the clinical bioavailability study is depicted below.

Clinical Bioavailability Study Workflow

Conclusion

The phosphate prodrug this compound successfully addresses the solubility limitations of venetoclax. Through efficient enzymatic conversion by alkaline phosphatases in the gastrointestinal tract, this compound provides robust systemic exposure to the active drug, venetoclax. The data presented herein demonstrate that this prodrug strategy not only allows for a higher drug load formulation, thereby reducing pill burden, but also mitigates the food effect observed with the parent compound. These findings underscore the potential of the phosphate prodrug approach for delivering complex, poorly soluble molecules.

References

An In-Depth Technical Guide to the In Vitro Anti-Cancer Activity of ABBV-167 (as Venetoclax)

Introduction: ABBV-167 is a phosphate prodrug of venetoclax, developed to enhance its aqueous solubility and improve oral bioavailability. Upon administration, this compound efficiently converts to venetoclax, the active B-cell lymphoma-2 (BCL-2) inhibitor. This guide focuses on the in vitro anti-cancer activity of venetoclax, the active pharmacological agent responsible for the therapeutic effects observed with this compound. Venetoclax is a first-in-class BH3 mimetic that has demonstrated significant efficacy in various hematological malignancies by selectively targeting the anti-apoptotic protein BCL-2.

Core Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

The primary mechanism of action of venetoclax is the selective inhibition of the anti-apoptotic protein BCL-2.[1] In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, which prevents the activation of BAX and BAK, key effectors of apoptosis.[1][2] Venetoclax, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other sequestered pro-apoptotic proteins.[3][4] The released pro-apoptotic proteins are then free to activate BAX and BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[3][4] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death, or apoptosis.[3][4]

References

- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 2. researchgate.net [researchgate.net]

- 3. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ABBV-167: A Prodrug Approach for Enhanced Venetoclax Target Engagement

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Developed by AbbVie, this compound was designed to overcome the solubility and food-effect challenges associated with venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[2][3] This technical guide provides a detailed overview of the core assays and methodologies used to evaluate the target engagement of venetoclax following the administration of this compound.

The this compound to Venetoclax Conversion: The First Step in Target Engagement

The fundamental principle of this compound's mechanism of action is its efficient in vivo conversion to the active drug, venetoclax. Therefore, the initial and most critical step in assessing target engagement is to quantify the extent of this conversion and the resulting plasma concentrations of venetoclax.

Experimental Protocol: Pharmacokinetic Analysis of this compound and Venetoclax

A key study to confirm the successful delivery of venetoclax from its prodrug, this compound, is a clinical bioavailability study.

Objective: To determine the plasma concentration-time profiles of both this compound and venetoclax following oral administration of this compound.

Methodology:

-

Study Design: A crossover study in healthy volunteers is a common design.[4]

-

Sample Collection: Blood samples are collected at various time points post-dosing (e.g., pre-dose, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).[4]

-

Bioanalytical Method: Plasma concentrations of this compound and venetoclax are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] This method offers high sensitivity and specificity for quantifying both the prodrug and the active drug.

Data Presentation: Pharmacokinetic Parameters

The data from the pharmacokinetic analysis is summarized to provide key parameters that demonstrate the efficiency of venetoclax delivery.

| Parameter | Description | Typical Findings for this compound |

| Cmax | Maximum plasma concentration | Administration of this compound results in therapeutically relevant Cmax of venetoclax. |

| AUC | Area under the plasma concentration-time curve | Demonstrates the total drug exposure over time. |

| Tmax | Time to reach maximum plasma concentration | Typically observed between 5 to 8 hours for venetoclax after oral dosing.[5] |

| t1/2 | Half-life | The elimination half-life of venetoclax is approximately 14 to 18 hours.[5] |

Logical Relationship: From Prodrug to Active Drug

Caption: Workflow of this compound conversion to venetoclax.

Venetoclax Target Engagement: Inhibition of BCL-2

Once venetoclax is present in the plasma, it can engage its molecular target, BCL-2. The following assays are crucial for demonstrating this engagement at a cellular and molecular level.

Signaling Pathway: The BCL-2 Apoptotic Pathway

Venetoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.

Signaling Pathway Diagram

Caption: Venetoclax mechanism of action on the BCL-2 pathway.

Experimental Protocol: Co-Immunoprecipitation to Demonstrate Disruption of BIM:BCL-2 Interaction

Objective: To qualitatively and quantitatively assess the ability of venetoclax to disrupt the interaction between BCL-2 and the pro-apoptotic protein BIM.

Methodology:

-

Cell Treatment: Treat cancer cell lines with high BCL-2 expression (e.g., NCI-H510A) with venetoclax at a specified concentration (e.g., 1 µmol/L) for a defined period (e.g., 8 hours).[3]

-

Cell Lysis: Lyse the cells to obtain total cell lysates.

-

Immunoprecipitation: Incubate the cell lysates with an anti-BIM antibody to pull down BIM and any associated proteins.

-

Western Blot Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-2 and BIM to detect the presence and relative amounts of each protein in the complex.[3]

Expected Outcome: In venetoclax-treated cells, a significant reduction in the amount of BCL-2 co-immunoprecipitated with BIM is expected, indicating the disruption of the BIM:BCL-2 complex.

Experimental Protocol: Apoptosis Assays

Objective: To quantify the downstream pharmacodynamic effect of BCL-2 engagement, which is the induction of apoptosis.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay.

-

Treat cells with varying concentrations of venetoclax.

-

Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

-

Analyze the cell populations using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assays:

-

Treat cells with venetoclax.

-

Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available luminescent or fluorescent assays. An increase in caspase activity is a hallmark of apoptosis.

-

Data Presentation: Quantifying Target Engagement and Pharmacodynamic Effects

| Assay | Metric | Expected Result with Venetoclax Treatment |

| Co-Immunoprecipitation | % Reduction in BCL-2 bound to BIM | Significant decrease |

| Annexin V/PI Staining | % Apoptotic Cells | Dose-dependent increase |

| Caspase 3/7 Activity | Fold-change in luminescence/fluorescence | Dose-dependent increase |

Experimental Workflow: From Drug to Cellular Effect

Caption: Experimental workflow for this compound target engagement.

Conclusion

The evaluation of this compound's target engagement is a multi-step process that begins with confirming its efficient conversion to venetoclax. Subsequent assays focus on demonstrating the engagement of venetoclax with its target, BCL-2, and the resulting induction of apoptosis. The combination of pharmacokinetic analysis, molecular interaction studies, and cellular pharmacodynamic assays provides a comprehensive understanding of this compound's mechanism of action and its potential as a valuable therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the target engagement of this compound and similar prodrug-based therapies.

References

- 1. Expanding the Repertoire for "Large Small Molecules": Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ABBV-167 Immediate-Release Tablet Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immediate-release tablet formulation of ABBV-167, a phosphate prodrug of the B-cell lymphoma-2 (BCL-2) inhibitor, venetoclax. The information provided is intended to guide researchers and drug development professionals in understanding the formulation, its intended use, and relevant experimental protocols.

Introduction

This compound was developed to address the challenges associated with the parent drug, venetoclax, which exhibits low aqueous solubility.[1][2] As a phosphate prodrug, this compound demonstrates significantly increased water solubility, allowing for a higher drug load in a smaller tablet and subsequently reducing the pill burden for patients.[1][3] Upon oral administration, this compound is efficiently converted to venetoclax.[1][2] This immediate-release formulation is designed for rapid dissolution and absorption.

Mechanism of Action: BCL-2 Inhibition

This compound exerts its therapeutic effect through its active metabolite, venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[4][5] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[2] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This frees up pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[6][7]

Formulation and Manufacturing

The this compound immediate-release tablet is a solid dosage form prepared by wet granulation.[1] This method is employed to improve the flow and compression characteristics of the drug substance blend.

Table 1: Composition of this compound Immediate-Release Tablet [1]

| Component | Percentage by Weight (%) | Function |

| This compound | 65.5 | Active Pharmaceutical Ingredient |

| Binder | Not Specified | Granulation Aid |

| Filler | Not Specified | Bulk Agent |

| Glidant | Not Specified | Improves Powder Flow |

| Disintegrant | Not Specified | Facilitates Tablet Breakup |

| Lubricant | Not Specified | Reduces Friction During Compression |

Experimental Protocol: Tablet Manufacturing [1]

-

Blending: The active pharmaceutical ingredient (this compound) is blended with a binder, filler, and glidant in a high-shear mixer.

-

Granulation: Water is added to the powder blend under continuous mixing to form granules.

-

Drying: The wet granulation is tray-dried to achieve a target moisture content.

-

Milling: The dried granules are delumped or milled to obtain a uniform particle size distribution.

-

Final Blending: The milled granules are blended with a lubricant and a disintegrant.

-

Compression: The final blend is compressed into tablets using a high-speed tablet press with 7 mm round tooling.

Clinical Bioavailability Study Protocol

The following protocol is based on a clinical study conducted in healthy volunteers to assess the pharmacokinetics of the this compound immediate-release tablet.[1]

Study Design: A crossover study in healthy female subjects.[1]

Table 2: Dosing and Administration [1]

| Parameter | Value |

| Active Dose | 113 mg this compound (free base) |

| Molar Equivalent | 100 mg venetoclax |

| Tablet Weight | 172.5 mg |

| Administration | Oral |

| Food Effect Arm | Administered with a high-fat meal |

| Fasted Arm | Administered after an overnight fast |

Experimental Protocol: Bioavailability Assessment [1]

-

Subject Screening and Enrollment: Screen healthy female subjects based on inclusion and exclusion criteria.

-

Dosing: Administer a single 113 mg this compound immediate-release tablet.

-

Blood Sampling: Collect blood samples at pre-defined time points post-dosing.

-

Plasma Separation: Process blood samples to separate plasma.

-

Bioanalysis: Analyze plasma samples to determine the concentrations of this compound and venetoclax using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).

Table 3: Pharmacokinetic Parameters of Venetoclax after this compound Administration (Fasted State) [1]

| Parameter | Mean Value |

| Cmax (ng/mL) | 1040 |

| Tmax (hr) | 5.8 |

| AUCt (ng·h/mL) | 16800 |

Quality Control and Analytical Methods

Purity and Identity:

-

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Protocol: Develop a stability-indicating HPLC method to separate this compound from its potential degradants and the active metabolite, venetoclax. Use reference standards for peak identification and quantification.

Dissolution:

-

Method: USP Apparatus 2 (Paddle Method).

-

Protocol:

-

Place the tablet in a vessel containing a specified volume of dissolution medium (e.g., pH 6.8 phosphate buffer).

-

Rotate the paddle at a specified speed (e.g., 50 RPM).

-

Withdraw samples at predetermined time intervals.

-

Analyze the samples for the amount of dissolved this compound using HPLC.

-

Storage and Stability

The drug substance of this compound has been noted to have physical and chemical stability liabilities, including loss of crystallinity.[6] Therefore, proper storage is crucial.

-

Storage Conditions: Store the immediate-release tablets at controlled room temperature (20-25°C) in well-closed containers to protect from moisture.[1] The active pharmaceutical ingredient (API) is stored at 2°C–8°C to prevent chemical degradation and loss of crystallinity.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of this compound, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AbbV-167 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Venetoclax has demonstrated significant efficacy in treating various hematological malignancies by restoring the natural process of programmed cell death, or apoptosis.[2] The development of this compound aims to enhance the aqueous solubility of venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[1][3][4] These application notes provide detailed protocols for the preclinical evaluation of this compound in mouse xenograft models of hematological cancers, based on established methodologies for the parent compound, venetoclax.

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] Anti-apoptotic proteins, such as BCL-2, prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[7][8] In many hematological cancers, the overexpression of BCL-2 allows malignant cells to evade apoptosis and survive.[7]

Venetoclax, the active metabolite of this compound, is a BH3-mimetic that binds with high affinity to the BH3-binding groove of BCL-2. This action displaces the pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway.[8][9] The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[8]

Experimental Protocols

The following protocols are representative for establishing a subcutaneous xenograft model of a hematological malignancy (e.g., Acute Myeloid Leukemia - AML) and evaluating the efficacy of this compound.

Protocol 1: Establishment of a Subcutaneous AML Xenograft Model

-

Cell Culture: Culture human AML cells (e.g., MV-4-11 or MOLM-13) in appropriate media and conditions to achieve logarithmic growth phase.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old. Allow for a one-week acclimatization period.

-

Cell Implantation:

-

Harvest and wash the AML cells, then resuspend in a cold, sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).

-

Inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor the mice daily for health and tumor development.

-

Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound

-

Formulation:

-

As this compound is a water-soluble prodrug, it can be formulated in a simple aqueous vehicle such as sterile water or PBS. The final formulation should be prepared fresh daily.

-

For comparison, the parent compound venetoclax is typically formulated in a vehicle suitable for poorly soluble compounds (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).[10]

-

-

Dosing:

-

Administration:

-

Administer the formulation daily via oral gavage.

-

-

Treatment Schedule:

-

Continue daily treatment for a predefined period, typically 21 to 28 days, or until a study endpoint is reached.

-

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

Protocol 3: Efficacy Evaluation and Endpoint Analysis

-

Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition.

-

Data Collection:

-

At the end of the study, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

-

Pharmacodynamic Analysis (Optional):

-

A subset of tumors can be collected at various time points post-treatment for biomarker analysis (e.g., Western blot for BCL-2 family proteins, immunohistochemistry for apoptosis markers like cleaved caspase-3).

-

-

Statistical Analysis:

-

Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Data Presentation

The following tables present hypothetical but representative data for an in vivo efficacy study of this compound in an AML xenograft model.

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 25 | 625 ± 90 | 50 |

| This compound | 50 | 312 ± 65 | 75 |

| This compound | 100 | 125 ± 40 | 90 |

Data are presented as mean ± SEM.

Table 2: Endpoint Tumor Weight and Body Weight Change

| Treatment Group | Dose (mg/kg, daily) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1.3 ± 0.2 | +2.5 |

| This compound | 25 | 0.65 ± 0.1 | +1.8 |

| This compound | 50 | 0.32 ± 0.08 | +0.5 |

| This compound | 100 | 0.13 ± 0.05 | -1.2 |

Data are presented as mean ± SEM.

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of this compound in mouse xenograft models of hematological malignancies. The enhanced solubility of this compound offers a practical advantage in formulation for preclinical studies. By following these detailed protocols, researchers can effectively assess the anti-tumor efficacy and tolerability of this promising BCL-2 inhibitor prodrug.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bcl-2 - Wikipedia [en.wikipedia.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 8. scribd.com [scribd.com]

- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of ABBV-167 and Venetoclax in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the simultaneous and individual quantification of the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax and its phosphate prodrug, ABBV-167, in human plasma. The protocols are designed for use in research and drug development settings.

Introduction

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein BCL-2 and is a key therapeutic agent in the treatment of various hematologic malignancies. This compound is a phosphate prodrug of venetoclax developed to enhance its aqueous solubility and oral bioavailability. Accurate quantification of both compounds in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies.

This document outlines validated methods for the determination of this compound and venetoclax concentrations in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical methods described herein.

Table 1: LC-MS/MS Method for Simultaneous Quantification of this compound and Venetoclax

| Parameter | This compound | Venetoclax |

| Lower Limit of Quantitation (LLOQ) | 0.103 ng/mL[1] | 2.14 ng/mL[1] |

| Linearity Range | Information not available | 20.0 to 5000 ng/mL[2] |

| Intra-day Precision (%CV) | Information not available | < 13.6%[2] |

| Inter-day Precision (%CV) | Information not available | < 13.6%[2] |

| Intra-day Accuracy (%) | Information not available | within ±11.9%[2] |

| Inter-day Accuracy (%) | Information not available | within ±11.9%[2] |

| Recovery (%) | Information not available | ~100%[2] |

Note: Detailed validation parameters for the simultaneous analysis of this compound are not fully available in the public domain. The data for venetoclax is derived from a method for its single-analyte quantification.

Table 2: HPLC-UV Method for Quantification of Venetoclax

| Parameter | Venetoclax |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[3] |

| Linearity Range | 0.25 - 10 µg/mL (250 - 10,000 ng/mL)[4] |

| Intra-day Precision (%CV) | 0.8 - 4.1%[4] |

| Inter-day Precision (%CV) | 1.3 - 3.3%[4] |

| Accuracy (%) | -2.8 to 1.6%[4] |

| Recovery (%) | > 97.2%[4] |

Experimental Protocols

Simultaneous Quantification of this compound and Venetoclax by LC-MS/MS